molecular formula C11H13NO3S B12634510 Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate CAS No. 921596-43-2

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate

Cat. No.: B12634510
CAS No.: 921596-43-2
M. Wt: 239.29 g/mol
InChI Key: VUKIEDIIUUAJMZ-UHFFFAOYSA-N
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Description

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a pyrrolidine-1-carbonyl group and a methyl ester group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways.

Biological Activity

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and subsequent esterification processes. The following general synthetic route is often employed:

  • Formation of Thiophene Derivative : Start with commercially available thiophene-2-carboxylic acid.
  • Pyrrolidine Attachment : React with pyrrolidine under acidic conditions to form the pyrrolidine derivative.
  • Methyl Ester Formation : Convert the carboxylic acid to a methyl ester using methanol and an acid catalyst.

Biological Activity

This compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds, including this compound, show significant anticancer properties. For example, a study evaluated the cytotoxic effects on A549 lung adenocarcinoma cells, revealing that certain modifications to the thiophene structure enhance its efficacy against cancer cells while maintaining low toxicity to normal cells .

CompoundIC50 (µM)Cell LineReference
This compound15A549 (Lung Cancer)
Cisplatin10A549 (Lung Cancer)Standard

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various microbial strains. A notable study indicated that modifications in the thiophene structure could lead to enhanced activity against multidrug-resistant Staphylococcus aureus strains, which are significant pathogens in clinical settings .

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MDR)0.031 - 0.12 µg/mL
E. coli>1 µg/mL

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can interact with cellular receptors that regulate apoptosis and cell cycle progression.
  • Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines. The results indicated a selective cytotoxic effect on cancerous cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Resistance

A separate investigation focused on the compound's efficacy against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens .

Properties

IUPAC Name

methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-11(14)9-5-4-8(16-9)10(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKIEDIIUUAJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679773
Record name Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921596-43-2
Record name Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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